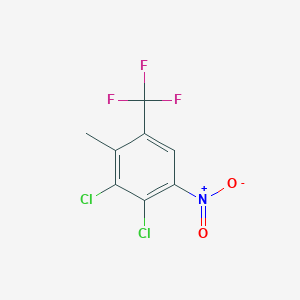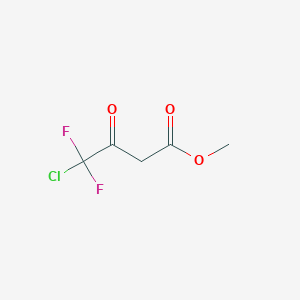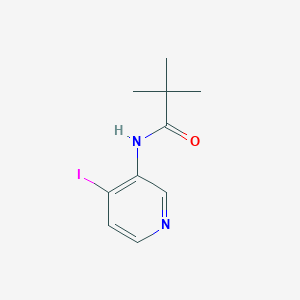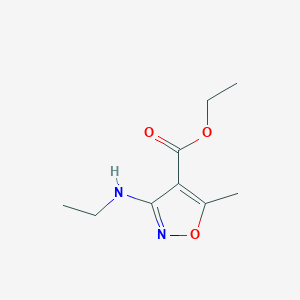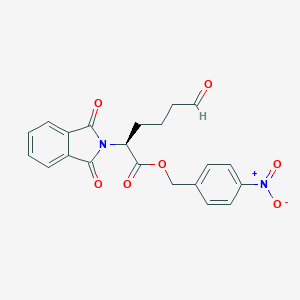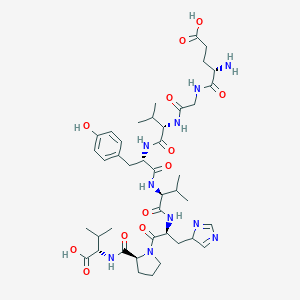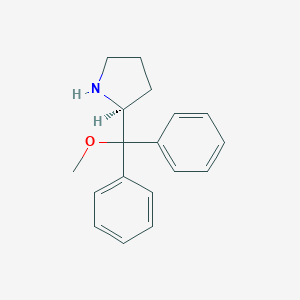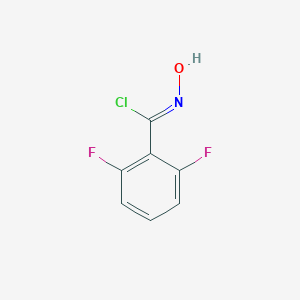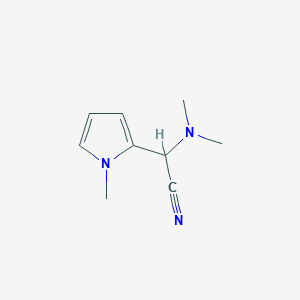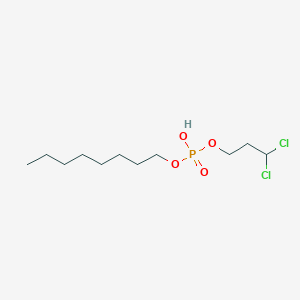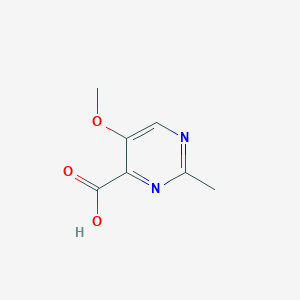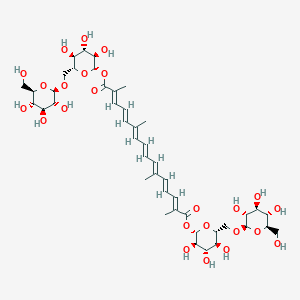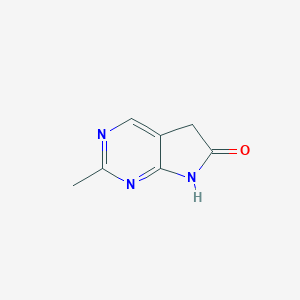![molecular formula C8H12F2 B039926 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane CAS No. 123883-63-6](/img/structure/B39926.png)
7,7-Difluoro-1-methylbicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Difluoro-1-methylbicyclo[4.1.0]heptane, also known as DF-MBT, is a bicyclic compound that has been synthesized for various scientific research applications. The compound has shown potential as a tool for studying the effects of certain chemical structures on biological systems.
Wissenschaftliche Forschungsanwendungen
7,7-Difluoro-1-methylbicyclo[4.1.0]heptane has been used in various scientific research applications, including as a tool for studying the effects of certain chemical structures on biological systems. It has been used to investigate the mechanism of action of certain drugs and to explore the potential of new drug candidates. 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane has also been used in the development of new materials for use in the electronics and semiconductor industries.
Wirkmechanismus
The exact mechanism of action of 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane is not fully understood. However, it is believed to act as a radical scavenger, which can help protect cells from oxidative damage. 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane has also been shown to have anti-inflammatory properties, which may be related to its radical scavenging activity.
Biochemische Und Physiologische Effekte
7,7-Difluoro-1-methylbicyclo[4.1.0]heptane has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. It has also been shown to improve mitochondrial function, which can help protect cells from damage. 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of certain neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
7,7-Difluoro-1-methylbicyclo[4.1.0]heptane has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic, which makes it suitable for use in cell culture and animal studies. However, there are also limitations to using 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its radical scavenging activity may interfere with certain assays, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research involving 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane. One potential area of research is the development of new drug candidates based on the structure of 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane. Another potential area of research is the use of 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane in the development of new materials for use in the electronics and semiconductor industries. Additionally, further research is needed to fully understand the mechanism of action of 7,7-Difluoro-1-methylbicyclo[4.1.0]heptane and to explore its potential as a tool for studying the effects of certain chemical structures on biological systems.
Synthesemethoden
7,7-Difluoro-1-methylbicyclo[4.1.0]heptane can be synthesized using a one-pot, three-step reaction starting with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and 1,3-cyclohexadiene. The reaction involves the addition of difluorocarbene to the cyclohexadiene, followed by oxidation with TEMPO to form the bicyclic compound. The final step involves the methylation of the nitrogen in the bicyclic ring using iodomethane.
Eigenschaften
CAS-Nummer |
123883-63-6 |
|---|---|
Produktname |
7,7-Difluoro-1-methylbicyclo[4.1.0]heptane |
Molekularformel |
C8H12F2 |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
7,7-difluoro-1-methylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H12F2/c1-7-5-3-2-4-6(7)8(7,9)10/h6H,2-5H2,1H3 |
InChI-Schlüssel |
BMQSIYVXHMOPFB-UHFFFAOYSA-N |
SMILES |
CC12CCCCC1C2(F)F |
Kanonische SMILES |
CC12CCCCC1C2(F)F |
Synonyme |
Bicyclo[4.1.0]heptane, 7,7-difluoro-1-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



